molecular formula C8H16ClNO B3370519 2-chloro-N-(2-methylbutan-2-yl)propanamide CAS No. 42276-10-8

2-chloro-N-(2-methylbutan-2-yl)propanamide

Cat. No. B3370519
CAS RN: 42276-10-8
M. Wt: 177.67 g/mol
InChI Key: HPEFGDWNJFYURQ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylbutan-2-yl)propanamide is a chemical compound with the molecular formula C8H16ClNO . Its molecular weight is 177.67 . This compound is used for research purposes .

Scientific Research Applications

Formation and Decomposition Processes

  • The thermal decomposition of 2-methylbutyl chloroformate, closely related to 2-chloro-N-(2-methylbutan-2-yl)propanamide, involves a 1,3-hydride shift leading to the formation of 2-chloro-3-methylbutane and other products. This indicates a pathway involving a protonated cyclopropane intermediate (Dupuy, Goldsmith, & Hudson, 1973).

Biosynthetic Studies

  • In the study of biosynthesis of 2-methylbutanoate esters in apples, deuterium-labeled substrates were used to trace the conversion pathways of 2-methylbutanol and 2-methylbutanoic acid. This research provides insights into the biosynthetic origins and conversions of esters closely related to 2-chloro-N-(2-methylbutan-2-yl)propanamide (Rowan et al., 1996).

Chemical Kinetics and Combustion Analysis

  • A detailed study of the combustion characteristics of 2-methylbutanol, a compound structurally related to 2-chloro-N-(2-methylbutan-2-yl)propanamide, was conducted. This included experiments on ignition delay times and laminar flame speed, contributing to the understanding of the combustion of larger alcohols (Park et al., 2015).

Antimicrobial and Cytotoxic Activities

  • Novel propanamide derivatives, including structures similar to 2-chloro-N-(2-methylbutan-2-yl)propanamide, have been synthesized and evaluated for antimicrobial and cytotoxic activities. These studies shed light on the potential therapeutic applications of such compounds (Dawbaa et al., 2021).

Enantioselective Analysis in Food Products

  • The Ehrlich pathway in fermented foods was studied, analyzing metabolites such as 2-methylbutanol and 2-methylbutanoic acid. These findings are relevant to understanding the enantioselective synthesis and degradation mechanisms related to compounds like 2-chloro-N-(2-methylbutan-2-yl)propanamide (Matheis et al., 2016).

properties

IUPAC Name

2-chloro-N-(2-methylbutan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c1-5-8(3,4)10-7(11)6(2)9/h6H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEFGDWNJFYURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methylbutan-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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